Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Description
Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a thienopyrimidine derivative characterized by a bicyclic core structure (thieno[3,2-d]pyrimidin-4-one) substituted at the 2-position with a thioether-linked ethyl acetate group and a 3-ethyl moiety. Its synthesis typically involves alkylation of a thiol-substituted pyrimidinone intermediate with ethyl chloroacetate under basic conditions, followed by purification via chromatography or recrystallization .
Properties
IUPAC Name |
ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-3-14-11(16)10-8(5-6-18-10)13-12(14)19-7-9(15)17-4-2/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOSEUXVVVVGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thioamide and ester precursors under controlled conditions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid in toluene, which facilitates the formation of the thienopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 2-, 3-, and 4-positions. Below is a detailed comparison of Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate with structurally related analogs:
Structural Modifications and Substituent Effects
Physicochemical Properties
- IR Spectroscopy: The target compound’s ester C=O stretch appears at ~1733 cm⁻¹, consistent with analogs like Compound 15 . Nitro (NO₂) or amide (C=O) groups in other derivatives shift absorption to 1519–1687 cm⁻¹ .
- Melting Points : Ethyl-substituted derivatives (e.g., target compound) typically melt at 213–215°C, whereas bulkier analogs (e.g., Compound 267) melt lower (139°C) due to reduced crystallinity .
Biological Activity
Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and various biological activities supported by recent studies.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The synthesis typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with ethyl chloroacetate under basic conditions. This reaction leads to the formation of the thioether linkage that is crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens such as Escherichia coli and Staphylococcus aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
| Klebsiella pneumoniae | 64 |
Antitumor Activity
The compound has also demonstrated promising antitumor effects in vitro. Cell line studies indicate that it inhibits the proliferation of cancer cells through apoptosis induction.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability at concentrations above 20 µM.
Anticonvulsant Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess anticonvulsant properties. In animal models of epilepsy, the compound showed a reduction in seizure frequency and duration.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Pathways: The thieno[3,2-d]pyrimidine structure may inhibit key enzymes involved in cellular proliferation and survival.
- Interaction with Cellular Signaling: The compound may modulate signaling pathways such as Wnt/β-catenin and MAPK pathways that are critical in cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
